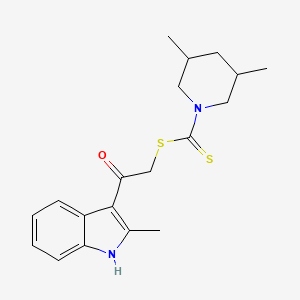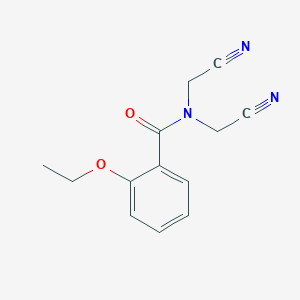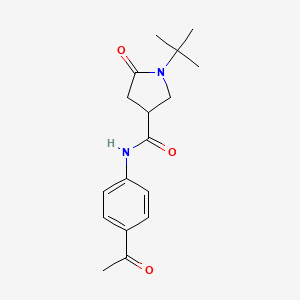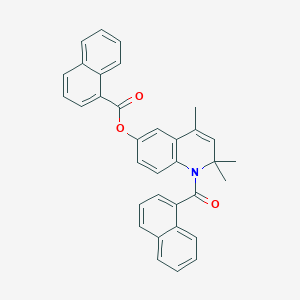
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic compound that features both indole and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Indole Derivative: Starting with 2-methylindole, various functional groups can be introduced through electrophilic substitution reactions.
Formation of the Piperidine Derivative: 3,5-dimethylpiperidine can be synthesized through the hydrogenation of the corresponding pyridine derivative.
Coupling Reaction: The indole and piperidine derivatives can be coupled using a suitable linker, such as an oxoethyl group, under specific reaction conditions (e.g., using a coupling reagent like EDCI or DCC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the oxoethyl group.
Substitution: Various substitution reactions can occur, especially on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Possible use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and piperidine moieties can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate
- 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4,4-dimethylpiperidine-1-carbodithioate
Uniqueness
The unique combination of the indole and piperidine moieties, along with specific substitutions, can confer distinct chemical and biological properties, making 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate a compound of interest for further research.
Eigenschaften
Molekularformel |
C19H24N2OS2 |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 3,5-dimethylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C19H24N2OS2/c1-12-8-13(2)10-21(9-12)19(23)24-11-17(22)18-14(3)20-16-7-5-4-6-15(16)18/h4-7,12-13,20H,8-11H2,1-3H3 |
InChI-Schlüssel |
YKACPVQGBNFYJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)C(=S)SCC(=O)C2=C(NC3=CC=CC=C32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(morpholin-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B14961079.png)

![N'-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B14961086.png)
![N-(4-bromophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961089.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B14961094.png)
amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B14961096.png)


![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B14961133.png)
![2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14961140.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14961142.png)
![N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14961151.png)
